N-Acetyl-3-(2,6-difluorophenyl)-D-alanine
Overview
Description
N-Acetyl-3-(2,6-difluorophenyl)-D-alanine (NADFDA) is a synthetic compound that has been used in a variety of scientific research applications. NADFDA has been used as a substrate in enzyme assays, as well as a fluorescent label in protein and nucleic acid studies. It has also been used as a fluorescent probe for the detection of small molecules in cell cultures and as a fluorescent label for imaging and tracking of cells.
Scientific Research Applications
Inhibition of p38 Kinase
N-Acetyl-3-(2,6-difluorophenyl)-D-alanine: has been identified as a potential inhibitor of p38 kinase, which plays a crucial role in inflammatory responses and cellular stress signals . The inhibition of p38 kinase is significant in the treatment of diseases such as rheumatoid arthritis, where excessive inflammation is a primary symptom.
Anti-Inflammatory Applications
Due to its role in p38 kinase inhibition, this compound may also be used in broader anti-inflammatory applications. It could potentially be involved in the development of new anti-inflammatory drugs that target specific pathways implicated in chronic inflammatory diseases .
Treatment of MAP Kinase Mediated Disorders
The compound’s interaction with MAP kinases suggests its use in treating disorders mediated by these enzymes. This includes conditions where MAP kinases play a part in cell proliferation, differentiation, and apoptosis, which are critical in cancer and other proliferative diseases .
Development of Pyrazole Derivatives
N-Acetyl-3-(2,6-difluorophenyl)-D-alanine: can be a precursor in synthesizing pyrazole derivatives. These derivatives have been described for their use in treating disorders mediated by p38 kinase, indicating a potential for developing a new class of therapeutic agents .
properties
IUPAC Name |
(2R)-2-acetamido-3-(2,6-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-8(12)3-2-4-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVRNHLRLBIHRI-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=C(C=CC=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650616 | |
Record name | N-Acetyl-2,6-difluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-3-(2,6-difluorophenyl)-D-alanine | |
CAS RN |
266360-56-9 | |
Record name | N-Acetyl-2,6-difluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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